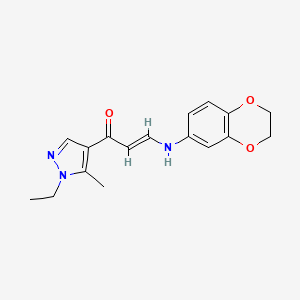![molecular formula C15H17BrN4O3 B10956930 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956930.png)
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (1Z)-2-(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)-N’-{[(4-méthoxyphényl)carbonyl]oxy}éthanimidamide est une molécule organique synthétique caractérisée par sa structure unique, qui comprend un cycle pyrazole substitué par du brome et des groupes méthyles, et une portion éthanimidamide liée à un groupe carbonyle méthoxyphényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1Z)-2-(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)-N’-{[(4-méthoxyphényl)carbonyl]oxy}éthanimidamide implique généralement plusieurs étapes :
Formation du cycle pyrazole : L’étape initiale implique la synthèse du 4-bromo-3,5-diméthyl-1H-pyrazole. Cela peut être réalisé par cyclisation de précurseurs appropriés tels que l’acide 4-bromo-3,5-diméthyl-1H-pyrazole-1-carboxylique avec de l’hydrazine en milieu acide.
Réaction de couplage : Le dérivé pyrazole est ensuite couplé à un précurseur d’éthanimidamide. Cette étape nécessite souvent l’utilisation de réactifs de couplage tels que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le DMAP (4-diméthylaminopyridine) pour faciliter la formation de la liaison amide.
Introduction du groupe méthoxyphényle : La dernière étape consiste à introduire le groupe carbonyle 4-méthoxyphényle. Cela peut être fait par des réactions d’estérification ou d’amidation en utilisant des réactifs et des catalyseurs appropriés.
Méthodes de production industrielle
Production industrielle de ce composé
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethanimidamide moiety.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethanimidamide moiety.
Hydrolysis: 4-methoxybenzoic acid and the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Can be used to study biological pathways involving pyrazole derivatives.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with pyrazole-containing compounds.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can enhance binding affinity to these targets, while the ethanimidamide moiety can interact with active sites or binding pockets. The methoxybenzoyl group can further modulate the compound’s activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-BROMO-3,5-DIMETHOXYBENZOYL CHLORIDE: Similar in structure but lacks the pyrazole and ethanimidamide moieties.
3-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE: Another similar compound with different substitution patterns on the benzoyl group.
Uniqueness
Structural Complexity: The presence of both the pyrazole ring and the ethanimidamide moiety makes it more complex than its analogs.
Functional Diversity: The combination of different functional groups allows for a wider range of chemical reactions and applications.
This detailed article provides a comprehensive overview of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H17BrN4O3 |
|---|---|
Poids moléculaire |
381.22 g/mol |
Nom IUPAC |
[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C15H17BrN4O3/c1-9-14(16)10(2)20(18-9)8-13(17)19-23-15(21)11-4-6-12(22-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,19) |
Clé InChI |
VCUPXCVRYLBDFA-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N)C)Br |
SMILES canonique |
CC1=C(C(=NN1CC(=NOC(=O)C2=CC=C(C=C2)OC)N)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10956857.png)
![ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10956861.png)
![13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956867.png)
![6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B10956872.png)
![methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B10956873.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956886.png)
![ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate](/img/structure/B10956887.png)
![(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10956899.png)
![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956900.png)
![(2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956901.png)
![1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956902.png)
![11-methyl-4-(1-methylsulfonylpiperidin-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956906.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10956914.png)
